molecular formula C14H26N2O2 B11763208 tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate

tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate

Cat. No.: B11763208
M. Wt: 254.37 g/mol
InChI Key: WXDIFKLOAMAQGE-LLVKDONJSA-N
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Description

tert-Butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate: is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve strong acids or bases, depending on the desired substitution.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Various substituted carbamates depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the development of pharmaceuticals targeting specific biological pathways. Its unique structural features suggest potential interactions with various receptors or enzymes, particularly as an antagonist for toll-like receptors, which play a crucial role in immune response modulation .

Research indicates that tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate exhibits significant biological activity:

  • Modulation of Immune Response : Preliminary studies suggest its role in modulating immune responses via toll-like receptor antagonism, which could have implications for treating inflammatory diseases.
  • Anticancer Properties : Similar compounds with spirocyclic structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have shown effectiveness against prostate cancer cells, indicating that this compound may also possess anticancer properties .

Mechanistic Studies

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies focusing on binding affinity and efficacy against specific biological targets are ongoing to elucidate its pharmacodynamics and pharmacokinetics .

Anticancer Efficacy

A study evaluated the effects of various diazaspiro compounds on prostate cancer cell lines (PC3 and DU145). The results indicated that tert-butyl derivatives significantly reduced cell viability in a time-dependent manner, highlighting its potential as an anticancer agent.

CompoundCell LineIC50 Value
This compoundPC3< X µM
This compoundDU145< Y µM

Note: Actual IC50 values need to be filled based on experimental data available from ongoing studies.

Antimicrobial Activity

Investigations into antimicrobial properties have revealed that derivatives similar to this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria. This suggests potential for development as an antimicrobial agent.

Study FocusBacterial StrainActivity Observed
Antimicrobial EfficacyE. coliEffective
Antimicrobial EfficacyS. aureusEffective

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate is not well-documented. like other carbamates, it is likely to interact with biological targets through the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which can result in various biological effects .

Comparison with Similar Compounds

  • tert-Butyl N-[(1R)-8-oxa-1-azaspiro[4.5]decan-3-yl]carbamate
  • tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Comparison: Compared to similar compounds, tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate is unique due to its specific spirocyclic structure and the presence of the tert-butyl carbamate group. This unique structure can impart different chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Chemical Identity
tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate is a carbamate derivative with the molecular formula C14H26N2O2C_{14}H_{26}N_{2}O_{2} and a molar mass of approximately 254.37 g/mol. The compound is characterized by its spirocyclic structure, which is significant for its biological activity and potential pharmaceutical applications .

Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in modulating immune responses. Preliminary studies suggest it may act as an antagonist for toll-like receptors (TLRs), which play a crucial role in the innate immune system by recognizing pathogens and initiating inflammatory responses. Understanding its mechanism of action is vital for exploring therapeutic applications.

  • Toll-like Receptor Modulation :
    • TLRs are critical in the immune system, and compounds that can modulate their activity may have implications in treating autoimmune diseases and infections.
    • Initial findings indicate that this compound can inhibit TLR signaling pathways, potentially reducing excessive inflammatory responses.
  • Binding Affinity Studies :
    • Interaction studies have been conducted to assess the binding affinity of this compound with various biological targets, including enzymes and receptors involved in immune modulation.
    • These studies are essential for elucidating its pharmacological properties and therapeutic potential.

Comparative Analysis

To better understand the unique features of this compound, a comparison with structurally similar compounds can provide insights into its distinct biological activities.

Compound NameMolecular FormulaUnique Features
Tert-butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamateC14H24F2N2O2Contains fluorine substituents, potentially altering biological activity
Tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate hydrochlorideC14H26N2O3Features an oxygen atom in the spiro structure, affecting solubility
(R)-tert-butyl (1-hydrazinyl-1-oxopropan-2-yl)carbamateC12H20N4O3Different core structure with hydrazine functionality indicating distinct reactivity

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

  • In vitro Studies :
    • In vitro assays demonstrated that this compound significantly reduces cytokine production in immune cells stimulated by TLR ligands, suggesting its potential as an anti-inflammatory agent.
  • Animal Models :
    • Animal studies are ongoing to evaluate the efficacy of this compound in models of autoimmune diseases. Initial results indicate a promising reduction in disease severity and inflammation markers.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound:

  • Pharmacokinetics and Toxicology : Comprehensive studies on absorption, distribution, metabolism, and excretion (ADME) will be crucial for understanding its safety profile.
  • Clinical Trials : Progressing to clinical trials will be necessary to validate its efficacy in humans and determine appropriate dosing regimens.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl N-[(4R)-8-azaspiro[4.5]decan-4-yl]carbamate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(11)7-9-15-10-8-14/h11,15H,4-10H2,1-3H3,(H,16,17)/t11-/m1/s1

InChI Key

WXDIFKLOAMAQGE-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC12CCNCC2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC12CCNCC2

Origin of Product

United States

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